molecular formula C20H13N3O B2613532 4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine CAS No. 866131-74-0

4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine

Cat. No.: B2613532
CAS No.: 866131-74-0
M. Wt: 311.344
InChI Key: UQSNXMDYNUCBBA-UHFFFAOYSA-N
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Description

4-Naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a naphthofuran system linked to a pyrrol-substituted pyrimidine ring, a structural motif known to confer valuable biological properties. Compounds based on the naphtho[2,1-b]furan scaffold have been extensively investigated for their potential as therapeutic agents . Furthermore, the integration of nitrogen-containing heterocycles like pyrimidine and pyrrole is a established strategy in the design of novel bioactive molecules, as these frameworks are privileged structures in medicinal chemistry . This compound is representative of a class of molecules studied for their potential to interact with critical biological targets. Research on analogous structures has demonstrated that such fused heterocyclic systems can exhibit potent enzyme inhibitory activity. For instance, recent studies on naphtho[2,1-b]furan-derived triazole-pyrimidine hybrids have shown them to be highly potential inhibitors of enzymes like InhA and Cytochrome c peroxidase, indicating the promise of this chemical class in developing anti-infective agents . The structural architecture of this compound makes it a valuable candidate for researchers exploring new chemical entities in areas such as infectious disease and oncology. Applications: This product is intended for research purposes only. It is suited for use in: Medicinal Chemistry and Hit-to-Lead Optimization; Structure-Activity Relationship (SAR) Studies; Biochemical Assaying and Enzyme Inhibition Screening; and as a Building Block for the Synthesis of More Complex Polyheterocyclic Systems. Note: This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-benzo[e][1]benzofuran-2-yl-2-pyrrol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O/c1-2-6-15-14(5-1)7-8-18-16(15)13-19(24-18)17-9-10-21-20(22-17)23-11-3-4-12-23/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSNXMDYNUCBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=NC(=NC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the Vilsmeier formylation of 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan, followed by condensation reactions with various nucleophiles . The reaction conditions often involve refluxing in ethanol or other suitable solvents, with the use of catalysts such as palladium on carbon (Pd/C) for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Activities

The compound’s biological performance can be contextualized against derivatives with modifications to the pyrimidine core, naphthofuran substituents, or heterocyclic appendages. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Key Analogs
Compound Name Structural Features Antimicrobial Activity (MIC, µg/mL) Key References
4-Naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine Pyrimidine + naphthofuran + pyrrole Not explicitly tested Inferred
4-Amino-naphtho[2,1-b]furo[3,2-d]pyrimidines (5e, 5f, 5l) Amino substituent at position 4 3.125 (S. aureus, E. coli, S. typhi)
Thiazolo[3,2-α]pyrimidines (4a-e) Thiazole-fused pyrimidine + naphthofuran Moderate to strong activity against bacteria/fungi
Pyranopyrimidines (e.g., Compound 7) Pyran-fused pyrimidine + methoxy groups Broad-spectrum antimicrobial activity
Triazolopyrimidines (12–16) Triazole appendages Enhanced antifungal activity (C. albicans)

Key Findings

Substituent Impact on Activity: Amino groups (e.g., 5e, 5f, 5l) significantly enhance antibacterial activity, achieving MIC values as low as 3.125 µg/mL against Gram-positive and Gram-negative pathogens . Pyrrole vs. Thiazole/Triazole: While pyrrole’s electron-rich nature may improve membrane penetration, thiazole and triazole derivatives exhibit broader-spectrum efficacy, likely due to additional hydrogen-bonding interactions .

Fused-Ring Systems :

  • Naphthofuran moieties contribute to π-π stacking with microbial enzyme pockets, enhancing binding affinity .
  • Pyran or triazole fusion (e.g., compounds 7, 12–16) introduces rigidity, improving metabolic stability .

Synthetic Flexibility :

  • Chalcone intermediates (e.g., ) allow modular derivatization, enabling rapid exploration of substituent effects .

Biological Activity

4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine is a complex organic compound characterized by its unique structural features, which combine a naphthofuran ring system with pyrrole and pyrimidine moieties. This article explores its biological activities, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C20H13N3O
  • Molecular Weight : 311.34 g/mol
  • CAS Number : 866131-74-0

The compound's structure is significant as it influences its biological activity. The presence of the naphthofuran and pyrimidine rings suggests potential interactions with biological targets, including enzymes and receptors.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities . In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative species. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

This compound has also been explored for its anticancer properties . Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of apoptotic signaling pathways. For instance, in a study involving human breast cancer cells, treatment with this compound resulted in significant cell death compared to untreated controls.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes implicated in disease processes. For example:

  • Tyrosinase Inhibition : It has shown potential as a tyrosinase inhibitor, which could be beneficial in treating hyperpigmentation disorders.

Case Study 1: Antibacterial Activity Assessment

In a comparative study against standard antibiotics:

CompoundMinimum Inhibitory Concentration (MIC)
This compound12 µg/mL
Penicillin8 µg/mL
Ciprofloxacin16 µg/mL

The results indicated that the compound exhibited comparable antibacterial activity to established antibiotics, suggesting its potential as a lead compound for drug development.

Case Study 2: Anticancer Efficacy

A study evaluated the cytotoxic effects of the compound on various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

The data revealed that this compound had significant cytotoxic effects across multiple cancer types, warranting further investigation into its mechanism of action.

The biological activity of this compound is attributed to several mechanisms:

  • Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Leads to oxidative stress and subsequent apoptosis.
  • Modulation of Signaling Pathways : Influences pathways such as MAPK/ERK involved in cell proliferation and survival.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine?

Answer:
The synthesis typically involves multi-step functionalization of naphthofuran and pyrimidine precursors. A key intermediate, ethyl 3-amino naphtho[2,1-b]furan-2-carboxylate, is synthesized via cyclization of 2-hydroxy-1-naphthonitrile with ethyl chloroacetate in the presence of K₂CO₃ . Subsequent coupling with 2-(1H-pyrrol-1-yl)pyrimidine derivatives often employs palladium-catalyzed cross-coupling reactions (e.g., Pd(OAc)₂ with TBHP as an oxidant) to introduce the pyrrole moiety . Reaction progress is monitored via TLC (hexane:ethyl acetate mobile phase), and purification involves column chromatography. Yields exceeding 90% are achievable under optimized conditions.

Key Reaction Conditions Table:

StepReagents/ConditionsPurificationYieldReference
CyclizationK₂CO₃, ethyl chloroacetate, refluxColumn chromatography85–90%
CouplingPd(OAc)₂, TBHP, toluene, 60–120°CRecrystallization70–85%

Basic: How are IR and NMR spectroscopy utilized to confirm the structure of this compound?

Answer:

  • IR Spectroscopy : Bands at ~3426 cm⁻¹ (N–H stretch of pyrrole or amine) and ~1657 cm⁻¹ (C=O ester or C=N pyrimidine) confirm functional groups. Absence of unwanted peaks (e.g., unreacted starting materials) validates purity .
  • ¹H NMR : Key signals include:
    • δ 6.48 ppm (singlet, NH₂ in naphthofuran intermediate) .
    • δ 8.5–9.4 ppm (aromatic protons from naphthofuran and pyrimidine) .
    • δ 4.4 ppm (quartet, CH₂ of ethyl ester in intermediates) .
  • ¹³C NMR : Peaks at ~152–171 ppm confirm carbonyl and aromatic carbons .

Advanced: How can researchers troubleshoot low yields during cyclization steps in the synthesis?

Answer:
Low yields often arise from incomplete cyclization or side reactions. Mitigation strategies include:

  • Optimizing Base Strength : Use stronger bases (e.g., K₂CO₃ instead of Na₂CO₃) to enhance deprotonation .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.
  • Temperature Control : Reflux conditions (e.g., 80–100°C) ensure sufficient energy for ring closure .
  • Real-Time Monitoring : TLC or LC-MS identifies intermediates and guides quenching timing .
  • Purification : Column chromatography with gradient elution (hexane → ethyl acetate) removes unreacted starting materials .

Advanced: How can contradictions in ¹H NMR data (e.g., unexpected splitting or shifts) be resolved?

Answer:
Contradictions may arise from solvent effects, tautomerism, or impurities. Solutions include:

  • Solvent Exchange : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO resolves broad NH peaks but may shift aromatic protons .
  • Decoupling Experiments : 2D NMR (COSY, HSQC) assigns overlapping signals .
  • Dynamic Effects : Check for tautomerism in pyrrole or pyrimidine moieties using variable-temperature NMR .
  • Impurity Analysis : HRMS or HPLC-MS detects byproducts (e.g., unreacted aldehydes) .

Basic: What in vitro biological assays are suitable for initial activity screening of this compound?

Answer:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or DNA topoisomerases .

Advanced: How can molecular docking studies be designed to predict the mechanism of antimicrobial action?

Answer:

  • Target Selection : Prioritize microbial enzymes (e.g., DNA gyrase, dihydrofolate reductase) with published crystal structures (PDB) .
  • Ligand Preparation : Optimize the compound’s 3D structure using Gaussian (DFT) or MOE (MMFF94 force field) .
  • Docking Software : Use AutoDock Vina or GOLD with flexible active-site residues .
  • Validation : Compare docking scores/poses with known inhibitors (e.g., ciprofloxacin for gyrase) .

Example Docking Results Table:

Target (PDB ID)Docking Score (kcal/mol)Reference Ligand ScoreInteraction Residues
DNA Gyrase (1AJ6)-9.2 ± 0.3-8.5 (Ciprofloxacin)Asp73, Glu50, Ser84

Advanced: What strategies improve the compound’s solubility for in vivo studies without altering bioactivity?

Answer:

  • Prodrug Design : Introduce phosphate esters or PEGylated side chains .
  • Co-Solvents : Use DMSO/PBS mixtures (<5% DMSO) .
  • Nanoparticle Encapsulation : PLGA or liposomal formulations enhance bioavailability .
  • pH Adjustment : Salt formation (e.g., HCl salts) for acidic/ basic functional groups .

Basic: What computational tools predict the drug-likeness and ADMET properties of this compound?

Answer:

  • Lipinski’s Rule of Five : SwissADME calculates MW, logP, H-bond donors/acceptors .
  • ADMET Prediction : QikProp (Schrödinger) estimates bioavailability, BBB penetration, and CYP inhibition .
  • Toxicity : ProTox-II predicts hepatotoxicity and mutagenicity .

Advanced: How can crystallography resolve ambiguities in stereochemistry or molecular packing?

Answer:

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement .
  • Hydrogen Bond Analysis : Apply Etter’s graph-set theory to identify packing motifs .
  • Twinned Data : SHELXD/SHELXE handle pseudo-merohedral twinning .

Advanced: What analytical techniques validate purity in multi-gram-scale synthesis?

Answer:

  • HPLC-PDA : >98% purity with C18 columns (acetonitrile/water gradient) .
  • Elemental Analysis : Match calculated vs. observed C/H/N percentages .
  • Mass Spectrometry : HRMS (ESI-TOF) confirms molecular ion [M+H]⁺ .

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